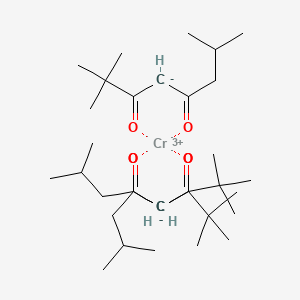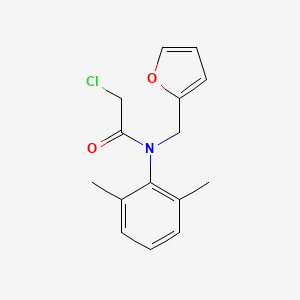![molecular formula C18H14N4O B12902394 Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- CAS No. 208040-10-2](/img/structure/B12902394.png)
Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of this compound includes an acridine moiety, which is known for its ability to intercalate with DNA, and a triazole ring, which is often used in medicinal chemistry for its stability and bioactivity .
Preparation Methods
The synthesis of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone typically involves the reaction of acridine derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as dimethyl sulfoxide (DMSO) or water . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted acridine and triazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone involves its ability to intercalate with DNA, disrupting the normal function of the DNA and leading to cell death . The acridine moiety intercalates between the base pairs of the DNA, while the triazole ring interacts with the DNA backbone, stabilizing the intercalation complex . This interaction can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Similar compounds to 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone include other acridine derivatives such as:
9-(2-Hydroxyethyl)acridine: Known for its anticancer properties and ability to intercalate with DNA.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
The uniqueness of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone lies in its combination of the acridine and triazole moieties, which provides enhanced stability and bioactivity compared to other acridine derivatives .
Properties
CAS No. |
208040-10-2 |
|---|---|
Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-(1-acridin-9-yl-5-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C18H14N4O/c1-11-17(12(2)23)20-21-22(11)18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,1-2H3 |
InChI Key |
QTLJFYVBZNSRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


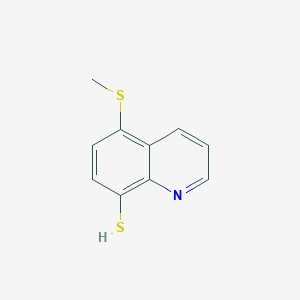

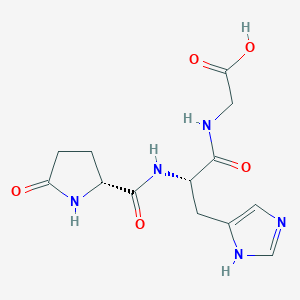
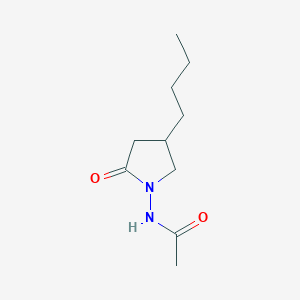

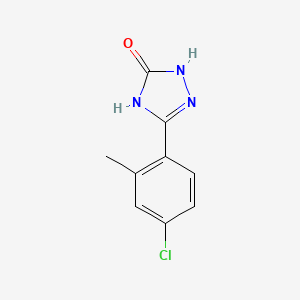

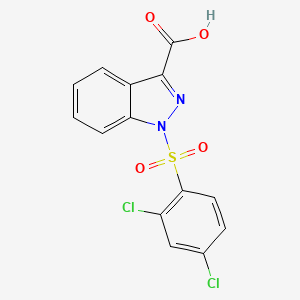
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)

